molecular formula C9H11NO2 B14469790 4-Hydroxy-4-pyridin-3-ylbutanal CAS No. 72614-73-4

4-Hydroxy-4-pyridin-3-ylbutanal

Cat. No.: B14469790
CAS No.: 72614-73-4
M. Wt: 165.19 g/mol
InChI Key: JHQRLNGDYKGSKZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-pyridin-3-ylbutanal is an organic compound that features a pyridine ring substituted with a hydroxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-pyridin-3-ylbutanal typically involves the reaction of pyridine derivatives with appropriate aldehyde precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with a suitable hydroxyalkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-pyridin-3-ylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloride.

Major Products Formed

    Oxidation: 4-Hydroxy-4-pyridin-3-ylbutanoic acid.

    Reduction: 4-Hydroxy-4-pyridin-3-ylbutanol.

    Substitution: 4-Chloro-4-pyridin-3-ylbutanal (when using thionyl chloride).

Scientific Research Applications

4-Hydroxy-4-pyridin-3-ylbutanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-pyridin-3-ylbutanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-pyridinone: Known for its metal-chelating properties and used in medicinal chemistry.

    4-Hydroxy-4-pyridin-3-ylbutanoic acid:

    4-Hydroxy-4-pyridin-3-ylbutanol:

Uniqueness

4-Hydroxy-4-pyridin-3-ylbutanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate for synthesizing various bioactive compounds and materials.

Properties

IUPAC Name

4-hydroxy-4-pyridin-3-ylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7,9,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQRLNGDYKGSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993473
Record name 4-Hydroxy-4-(pyridin-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72614-73-4
Record name Butanal, 4-hydroxy-4-pyridin-3-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072614734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(pyridin-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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